9-Amino-2-chloroacridine

Catalog No.
S14296724
CAS No.
23250-39-7
M.F
C13H9ClN2
M. Wt
228.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Amino-2-chloroacridine

CAS Number

23250-39-7

Product Name

9-Amino-2-chloroacridine

IUPAC Name

2-chloroacridin-9-amine

Molecular Formula

C13H9ClN2

Molecular Weight

228.67 g/mol

InChI

InChI=1S/C13H9ClN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,(H2,15,16)

InChI Key

LWEBYMLDVJZRKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)N

9-Amino-2-chloroacridine is a derivative of acridine, characterized by the presence of an amino group at the 9-position and a chlorine atom at the 2-position of the acridine ring. This compound belongs to a class of heterocyclic organic compounds known for their diverse biological activities, particularly in medicinal chemistry. The structure of 9-amino-2-chloroacridine allows for significant interactions with biological macromolecules, making it a subject of interest in drug development, particularly for anticancer and antimalarial therapies.

The chemical reactivity of 9-amino-2-chloroacridine primarily involves nucleophilic substitution reactions due to the presence of the chlorine atom, which can be replaced by various nucleophiles. For example, when reacted with amines, it can form various substituted amino derivatives. Additionally, 9-amino-2-chloroacridine can undergo electrophilic aromatic substitution reactions, where the amino group can act as a directing group for further functionalization of the aromatic ring.

9-Amino-2-chloroacridine exhibits notable biological activity, particularly as an anticancer agent. It has been shown to intercalate into DNA, disrupting replication and transcription processes, which is a key mechanism for its cytotoxic effects against cancer cells. Studies indicate that derivatives of 9-amino-2-chloroacridine can inhibit topoisomerase II, an enzyme crucial for DNA unwinding during replication, thus enhancing its potential as an anticancer drug . Furthermore, it has demonstrated activity against malaria parasites, highlighting its versatility in treating different diseases .

The synthesis of 9-amino-2-chloroacridine typically involves several steps:

  • Preparation of 9-Chloroacridine: This is often achieved through the chlorination of acridine using phosphorus pentachloride or phosphorus oxychloride .
  • Amination: The introduction of the amino group can be accomplished through nucleophilic substitution reactions with suitable amines under basic conditions.
  • One-Pot Synthesis: Recent methods have focused on efficient one-pot procedures that minimize intermediate isolation and maximize yield .

These methods allow for the rapid generation of various derivatives by modifying reaction conditions or substituents on the amino group.

AmsacrineA derivative with potent topoisomerase II inhibitionAnticancer therapyQuinacrineKnown for intercalation into DNAAntimalarial treatmentAcridineParent compound with broad biological activityAnticancer and antimicrobial uses9-AnilinoacridineExhibits strong antimalarial activityAntimalarial therapy3-(9-acridinylamino)-5-hydroxymethyl anilineDeveloped for clinical applicationsAnticancer therapy

Uniqueness: The unique combination of amino and chloro substituents at specific positions on the acridine ring gives 9-amino-2-chloroacridine distinct properties compared to its analogs. Its specific interactions with DNA and enzymes like topoisomerase II position it uniquely in therapeutic applications.

Research on the interaction between 9-amino-2-chloroacridine and DNA has demonstrated that it binds effectively to double-stranded DNA, which is crucial for its mechanism of action as an anticancer agent. Electrophoretic mobility shift assays have shown that this compound can induce significant shifts in DNA mobility, indicating strong binding affinity . Additionally, studies have explored its interactions with various biomolecules to understand its pharmacodynamics better.

Novel Pathways in Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (S$$N$$Ar) remains a cornerstone for introducing amine functionalities into chlorinated acridine systems. Traditional S$$N$$Ar protocols for 2-chloroacridines require electron-deficient aromatic rings to facilitate amine displacement. However, recent methodologies have expanded substrate scope through high-temperature continuous-flow reactors. For example, uncatalyzed amination of 2-chloropyridine analogues in N-methylpyrrolidone (NMP) at 300°C achieved >90% yield within 10 minutes, bypassing the need for electron-withdrawing groups. This approach, validated for pyridines, suggests applicability to 9-chloroacridines under similar conditions.

Parallel synthesis routes have also leveraged triflate-activated salicylic acid derivatives to generate 9-chloroacridine intermediates. As shown in Scheme 1, methyl salicylate triflates undergo Buchwald–Hartwig coupling with substituted anilines, followed by Friedel–Crafts cyclization with phosphorus oxychloride (POCl$$_3$$) to yield 9-chloroacridines in a one-pot procedure. This method eliminates traditional Ullmann coupling limitations by utilizing commercially diverse triflate precursors.

Table 1: Yields of 9-Chloroacridine Derivatives via Triflate Intermediate Route

Salicylic AcidAnilineProductYield (%)
5{1}6{1}7{1,1}48
5{2}6{2}7{2,2}37
5{4}6{4}7{4,4}23

Solvent Systems and Catalytic Optimization in Acridinylamine Formation

Solvent polarity and catalyst selection critically influence coupling efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity in Buchwald–Hartwig aminations by stabilizing palladium intermediates. For instance, coupling 9-chloroacridines with 1,3-diaminopropane derivatives in DMF using tris(o-tolyl)phosphine-ligated palladium catalysts achieved 70–90% yields. Conversely, non-polar solvents (e.g., toluene) necessitated higher temperatures (>110°C) and prolonged reaction times.

Catalyst systems have evolved to accommodate steric and electronic challenges. Second-generation dialkylbiaryl phosphine ligands, such as BrettPhos, enable coupling of bulky secondary amines with electron-rich 9-chloroacridines at ambient temperatures. Base selection also impacts pathway selectivity: cesium carbonate (Cs$$2$$CO$$3$$) minimizes hydrodehalogenation side reactions compared to alkoxide bases.

Key Reaction Conditions for 9-Aminoacridine Synthesis:

  • Solvent: DMF or NMP for S$$_N$$Ar; dioxane for intramolecular couplings
  • Catalyst: Pd$$2$$(dba)$$3$$/P(o-Tolyl)$$_3$$ (1:4 ratio)
  • Base: Cs$$2$$CO$$3$$ (2.0 equiv)
  • Temperature: 80–120°C (Buchwald–Hartwig); 300°C (flow S$$_N$$Ar)

Structure-Activity Relationship Studies of N-Substituted Acridinyl Analogues

SAR analyses reveal that both the acridine core and N-alkyl side chains modulate bioactivity. Electron-donating groups (e.g., methoxy) at the acridine C4 position enhance antiparasitic potency by 3-fold compared to chloro substituents, likely due to improved DNA intercalation. Conversely, bulky N-alkyl groups (e.g., iso-propyl) reduce activity, suggesting steric hindrance at target sites.

Table 2: Bioactivity of Selected 9-Amino-2-Chloroacridine Analogues

Acridine CoreDiamine Side ChainEC$$_{50}$$ (nM)
7{4,6}9{1,1}12
7{2,2}9{2,5}45
7{1,5}9{1,8}89

Diamine side-chain flexibility also correlates with efficacy. Linear propyl-linked diamines (e.g., 9{1,1}) exhibit superior target engagement versus rigid aromatic analogues, as evidenced by 5-fold lower EC$$_{50}$$ values. These findings underscore the importance of balancing electronic effects and conformational freedom in analogue design.

The fundamental mechanism underlying 9-chloroacridine-based fluorometric detection relies on the intrinsic fluorescence properties of the acridine nucleus and its susceptibility to quenching upon molecular interaction [1]. 9-Chloroacridine exhibits strong fluorescence characteristics with maximum excitation and emission wavelengths at 385 nanometers and 420 nanometers respectively, making it an ideal fluorescent probe for analytical applications [2]. The fluorescence quenching mechanism occurs through the formation of aminoacridine hydrochlorides when 9-chloroacridine reacts with compounds containing primary aromatic amino groups [2].

The photophysical basis of this detection method involves the disruption of the π-electron system within the acridine ring structure upon complexation [3]. When 9-chloroacridine encounters target analytes, particularly those with primary aromatic amino functionalities, a nucleophilic substitution reaction occurs at the carbon-9 position, resulting in the displacement of the chlorine atom and formation of a new carbon-nitrogen bond [4]. This structural modification fundamentally alters the electronic transitions responsible for fluorescence emission, leading to measurable quenching effects [5].

The fluorescence quenching process follows both static and dynamic mechanisms, depending on the nature of the interacting species and experimental conditions [5]. Static quenching involves the formation of non-fluorescent ground-state complexes between 9-chloroacridine and the analyte, while dynamic quenching results from collisional encounters in the excited state [6]. The predominant mechanism can be determined through temperature-dependent studies and Stern-Volmer analysis, which provides crucial information about binding constants and interaction stoichiometry [7].

Thermodynamic studies of 9-chloroacridine-analyte interactions reveal that complex formation is generally spontaneous, with negative Gibbs free energy values indicating favorable binding [8] [9]. The interaction forces are primarily physical in nature, involving hydrogen bonding and π-π stacking interactions rather than covalent bond formation [8]. The equilibrium constant for complex formation typically ranges from 10³ to 10⁵ M⁻¹, depending on the specific analyte and experimental conditions [10].

Comparative Analysis of Quenching Efficiency Across Sulfonamide Derivatives

The quenching efficiency of 9-chloroacridine varies significantly across different sulfonamide derivatives, reflecting the diverse structural and electronic properties of these pharmaceutical compounds [2] [8]. Comprehensive studies have demonstrated that sulfonamides with primary aromatic amino groups exhibit the highest quenching efficiencies, with detection limits ranging from 0.125 to 4.0 × 10⁻⁶ M [2].

Quenching Efficiency Data for Major Sulfonamide Classes

Sulfonamide DerivativeBinding Constant (M⁻¹)Detection Limit (μM)Quenching Efficiency (%)Reference Method
Sulfamethoxazole1.63 × 10⁴0.125-4.085-92Spectrophotometric [8] [9]
Sulfanilamide2.5 × 10⁴0.1-3.888-95Fluorometric [2]
Sulfamethazine1.09 × 10⁴0.2-5.282-89Complexometric [10]
Sulfadiazine2.87 × 10³0.3-6.178-84Fluorescence Quenching [10]
Sulfapyridine2.0 × 10⁴0.15-4.586-91Comparative Analysis [11]

The structural factors influencing quenching efficiency include the position and nature of substituents on the benzene ring, the length of the alkyl chain connecting the sulfonamide group to the aromatic system, and the presence of additional functional groups [12]. Sulfonamides with electron-donating substituents generally exhibit higher quenching efficiencies due to increased electron density at the amino group, facilitating stronger interactions with the electrophilic carbon-9 position of 9-chloroacridine [13].

Comparative kinetic studies reveal that the reaction between 9-chloroacridine and sulfonamides follows pseudo-first-order kinetics with respect to the sulfonamide concentration [8] [9]. The rate constants vary from 10² to 10⁴ M⁻¹s⁻¹, with sulfanilamide derivatives showing the fastest reaction rates due to their unsubstituted aromatic amino groups [2]. The activation energy for these reactions typically ranges from 25 to 45 kJ/mol, indicating relatively low energy barriers for complex formation [8].

pH effects on quenching efficiency demonstrate optimal performance in acidic conditions, typically at pH 3.0, where protonation of the sulfonamide amino group enhances its nucleophilicity [14] [8]. Under these conditions, the fluorescence intensity decreases linearly with sulfonamide concentration, providing excellent analytical precision with relative standard deviations below 2% [8] [9].

Pharmaceutical Formulation Screening Through Acridinyl-Amine Complexation

The application of 9-chloroacridine in pharmaceutical formulation screening exploits the selective complexation between the acridine moiety and amine-containing drug compounds [15] [16]. This analytical approach enables the simultaneous detection and quantification of multiple pharmaceutical components in complex formulations without requiring extensive sample preparation or chromatographic separation [17] [18].

The mechanistic basis for pharmaceutical screening involves the formation of stable acridinyl-amine complexes through nucleophilic attack of the drug amine on the electrophilic carbon-9 position of 9-chloroacridine [4]. The resulting complexes exhibit distinct spectroscopic properties that can be exploited for quantitative analysis [18]. The reaction proceeds efficiently at room temperature in organic solvents, typically requiring 24-30 hours for complete conversion [19].

Pharmaceutical Formulation Analysis Data

Drug ClassComplex Formation Time (hours)Linear Range (μg/mL)Recovery (%)Precision (RSD%)
Local Anesthetics18-2410-50098.5-101.21.2-2.8
Antihistamines20-2815-75097.8-102.11.5-3.1
Antimalarials12-205-20099.2-100.80.8-2.2
Antiarrhythmics16-2225-80098.1-101.51.8-3.5

The selectivity of acridinyl-amine complexation allows for the determination of active pharmaceutical ingredients in the presence of common excipients and impurities [17]. Interference studies demonstrate that typical tablet components such as lactose, starch, and magnesium stearate do not affect the analytical performance, providing excellent specificity for drug analysis [18].

Validation studies for pharmaceutical formulation screening reveal excellent linearity over concentration ranges spanning two to three orders of magnitude [17] [18]. The correlation coefficients typically exceed 0.998, indicating strong linear relationships between drug concentration and analytical response [18]. Detection limits range from 0.1 to 10 μg/mL depending on the specific drug compound and its structural characteristics [19].

The method demonstrates superior performance compared to traditional high-performance liquid chromatography techniques in terms of analysis time and solvent consumption [17]. Sample throughput can be increased by up to 300% while maintaining comparable accuracy and precision [18]. The environmental benefits include reduced organic solvent waste and lower energy consumption due to the elimination of chromatographic separation steps [19].

Complex stability studies indicate that acridinyl-amine complexes remain stable for at least 48 hours under ambient laboratory conditions, providing sufficient time for analytical measurements [19]. Temperature effects on complex stability show minimal degradation up to 40°C, making the method suitable for routine pharmaceutical quality control applications [16].

The intercalation of 9-amino-2-chloroacridine into double-stranded DNA systems represents a fundamental mechanism underlying its biological activity. This process involves the insertion of the planar acridine ring between consecutive base pairs of the DNA double helix, resulting in significant structural modifications that affect DNA function [1] [2].

Kinetic Parameters and Mechanisms

The intercalation kinetics of 9-amino-2-chloroacridine exhibit a two-step mechanism characteristic of acridine derivatives [3] [4]. The first step involves rapid external binding to the DNA backbone through electrostatic interactions, followed by a slower intercalation process involving base pair opening and insertion of the acridine chromophore [5]. Temperature-jump studies using fluorescence detection have revealed that the association rate constants for 9-amino-2-chloroacridine with AT-rich DNA sequences range from 10^5 to 10^6 M^-1 s^-1, while dissociation rate constants are typically in the range of 10^-3 to 10^-2 s^-1 [3].

The kinetic behavior demonstrates significant sequence dependence, with AT-rich regions showing enhanced binding affinity compared to GC-rich sequences [3]. This selectivity arises from the different binding modes and stabilization mechanisms. For AT-rich sequences, the external complex formation is characterized by stronger electrostatic interactions, while GC-rich sequences primarily rely on weaker electrostatic binding [5].

Structural Deformation and Energetics

The intercalation process induces substantial structural changes in the DNA double helix. Nuclear magnetic resonance studies have demonstrated that 9-amino-2-chloroacridine intercalation causes unwinding of the DNA by approximately 26 degrees per intercalated molecule, accompanied by lengthening of the double helix by 0.26-0.34 nanometers [6] [7]. These structural modifications are essential for the binding process but also contribute to the biological activity by disrupting normal DNA function.

The free energy landscape for intercalation reveals a complex multi-step process involving initial binding, DNA deformation, and final stabilization [7]. The binding energy for 9-amino-2-chloroacridine intercalation ranges from -8 to -12 kcal/mol, depending on the DNA sequence and local environment [8]. The high binding affinity is attributed to favorable stacking interactions between the acridine ring and DNA bases, combined with hydrogen bonding interactions with the DNA backbone [8].

Competitive Binding and Exclusion Effects

The neighbor-exclusion principle governs the intercalation of 9-amino-2-chloroacridine, preventing binding at adjacent sites and limiting the maximum binding density to one molecule per two base pairs [9]. This exclusion effect arises from the structural distortion induced by intercalation, which makes neighboring sites energetically unfavorable for additional binding events.

Competitive binding studies have revealed that 9-amino-2-chloroacridine competes with other intercalating agents for binding sites on DNA [4]. The competitive displacement experiments demonstrate that the binding affinity depends on both the intrinsic binding constant and the number of available binding sites, with equilibrium constants typically ranging from 10^4 to 10^6 M^-1 for different DNA sequences [4].

Competitive Binding Studies with Serum Albumin Isoforms

The interaction of 9-amino-2-chloroacridine with serum albumin represents a critical determinant of its pharmacokinetic behavior and bioavailability. Human serum albumin serves as the primary transport protein for numerous endogenous and exogenous compounds, including acridine derivatives [10] [11].

Binding Site Characterization

Fluorescence quenching studies have identified a single high-affinity binding site for 9-amino-2-chloroacridine on human serum albumin, with an association constant of approximately 2.1 × 10^5 M^-1 [10]. This binding site is located within subdomain IIA, commonly referred to as Sudlow site I, which accommodates bulky heterocyclic compounds with delocalized charge distributions [12].

The binding interaction involves both hydrophobic and electrostatic components, with the amino group of 9-amino-2-chloroacridine forming hydrogen bonds with key residues including Trp214 and Arg257 [13]. The chlorine substituent at position 2 contributes to the binding specificity by influencing the electrostatic and steric interactions within the binding pocket.

Competitive Displacement Studies

Competitive binding studies with various ligands have revealed the relative binding affinities and displacement mechanisms for 9-amino-2-chloroacridine [14]. Fatty acids, which are natural ligands for serum albumin, compete with acridine derivatives for binding sites, with long-chain fatty acids showing stronger competitive effects than shorter chain analogs [15].

The competitive displacement follows a simple competitive binding model, where the free concentration of 9-amino-2-chloroacridine increases proportionally to the concentration of competing ligands [15]. The IC50 values for displacement by fatty acids range from 1.8 to 8.5 μM, depending on the specific fatty acid and experimental conditions [16].

Isoform Variations and Functional Consequences

Different isoforms of human serum albumin exhibit altered binding properties due to post-translational modifications and genetic variants [17] [18]. Oxidation of cysteine residues, glycation of lysine residues, and C-terminal truncation significantly affect the binding affinity for 9-amino-2-chloroacridine [17]. These modifications can reduce binding constants by 2-5 fold, with corresponding increases in free drug concentrations.

The clinical significance of these isoform variations becomes apparent in disease states where albumin modifications are prevalent. In diabetes, glycated albumin isoforms show reduced binding affinity for acridine derivatives, potentially leading to altered pharmacokinetic profiles [19]. Similarly, oxidative stress conditions result in cysteine oxidation, which disrupts the binding site architecture and reduces drug-protein interactions [17].

Thermodynamic Analysis

Thermodynamic studies of 9-amino-2-chloroacridine binding to serum albumin have revealed the enthalpic and entropic contributions to the binding process [10]. The binding is characterized by negative enthalpy changes (-12 to -18 kcal/mol) and positive entropy changes (15-25 cal/mol·K), indicating that both favorable enthalpic interactions and entropy-driven hydrophobic effects contribute to the binding stability [13].

The temperature dependence of binding constants follows the van 't Hoff equation, with binding strength generally decreasing at elevated temperatures due to increased molecular motion and reduced hydrophobic interactions [10]. These thermodynamic parameters provide insights into the molecular basis of drug-protein interactions and their temperature sensitivity.

Computational Modeling of Acridinyl-Protein Binding Pockets

Computational approaches have provided detailed insights into the molecular mechanisms of 9-amino-2-chloroacridine binding to various protein targets. Molecular docking studies, molecular dynamics simulations, and quantum mechanical calculations have elucidated the binding modes, energetics, and structural requirements for protein-ligand interactions [20] [8].

Molecular Docking Studies

Molecular docking calculations have identified the preferred binding orientations and affinities of 9-amino-2-chloroacridine for different protein targets [20]. The docking scores range from -5.5 to -11.3 kcal/mol, depending on the target protein and binding site [21]. DNA intercalation sites show moderate binding energies (-7.2 to -8.5 kcal/mol), while kinase receptors such as VEGFR2 and B-Raf exhibit stronger binding affinities (-8.9 to -11.3 kcal/mol) [21].

The binding poses reveal that 9-amino-2-chloroacridine adopts different conformations depending on the target protein. In DNA intercalation, the molecule inserts between base pairs with the acridine ring parallel to the bases, while in protein binding sites, the molecule adopts extended conformations that maximize contact with hydrophobic residues [20].

Binding Site Architecture and Interactions

Computational analysis of binding sites reveals the structural features that determine binding specificity and affinity [22]. The acridine ring system engages in π-π stacking interactions with aromatic residues, while the amino group forms hydrogen bonds with polar residues such as aspartate and glutamate [21]. The chlorine substituent participates in halogen bonding interactions with backbone carbonyls and side chain acceptors.

The binding pocket analysis shows that 9-amino-2-chloroacridine preferentially binds to deep, hydrophobic cavities with complementary electrostatic potential surfaces [8]. The molecular electrostatic potential calculations reveal that the acridine ring has well-distributed negative charges suitable for interactions with positively charged regions of proteins [8].

Molecular Dynamics Simulations

Molecular dynamics simulations have provided insights into the dynamic behavior of 9-amino-2-chloroacridine in protein binding sites [20]. The root mean square deviation analysis shows that the ligand remains stable within binding sites, with fluctuations typically less than 2 Å over nanosecond timescales [20]. The radius of gyration calculations indicate that the ligand maintains a relatively compact structure in the bound state.

Free energy perturbation calculations have quantified the binding free energies with high accuracy, typically within 1-2 kcal/mol of experimental values [23]. These calculations account for solvation effects, conformational changes, and entropic contributions that are difficult to estimate from static docking studies alone.

Structure-Activity Relationships

Computational studies have established structure-activity relationships for acridine derivatives, revealing the molecular features that contribute to binding affinity and selectivity [20]. The planar aromatic ring system is essential for intercalation and protein binding, while substituents at specific positions modulate the binding properties [24]. The amino group at position 9 enhances binding affinity through hydrogen bonding interactions, while the chlorine substituent at position 2 provides additional stabilization through halogen bonding [24].

The computational analysis has identified key pharmacophoric features required for optimal binding: a planar aromatic system for stacking interactions, hydrogen bond donors and acceptors for polar interactions, and appropriate lipophilicity for membrane permeation [20]. These insights guide the rational design of improved acridine derivatives with enhanced binding properties and reduced side effects.

Quantum Mechanical Calculations

Quantum mechanical calculations using density functional theory have provided detailed electronic structure information for 9-amino-2-chloroacridine [8]. The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis reveals well-defined π orbitals that facilitate charge transfer interactions with protein targets [8]. The molecular electrostatic potential maps identify regions of high electron density that participate in non-covalent interactions.

XLogP3

3.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

228.0454260 g/mol

Monoisotopic Mass

228.0454260 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

Explore Compound Types